BenchChemオンラインストアへようこそ!

4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine

Neurotoxicity Monoamine oxidase Parkinson's disease model

4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine (C₁₂H₁₂F₃N, MW 227.23 g/mol) is a 4-aryl-1,2,3,6-tetrahydropyridine derivative bearing an ortho‑trifluoromethyl group on the phenyl ring. It is predominantly supplied as the free base (CAS 308823‑89‑4) or the hydrochloride salt (CAS 208989‑34‑8) and is classified as a heterocyclic building block.

Molecular Formula C12H12F3N
Molecular Weight 227.22 g/mol
CAS No. 308823-89-4
Cat. No. B3051082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
CAS308823-89-4
Molecular FormulaC12H12F3N
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C12H12F3N/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9/h1-5,16H,6-8H2
InChIKeyPXOCJMKTXBMFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine (CAS 308823-89-4) – Compound Identity and Core Characteristics for Scientific Procurement


4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine (C₁₂H₁₂F₃N, MW 227.23 g/mol) is a 4-aryl-1,2,3,6-tetrahydropyridine derivative bearing an ortho‑trifluoromethyl group on the phenyl ring . It is predominantly supplied as the free base (CAS 308823‑89‑4) or the hydrochloride salt (CAS 208989‑34‑8) and is classified as a heterocyclic building block. The tetrahydropyridine scaffold is a common motif in central nervous system (CNS)-active agents and neurotoxicology probes, most notably the 1‑methyl‑4‑phenyl‑1,2,3,6‑tetrahydropyridine (MPTP) family [1]. The ortho‑CF₃ substitution confers distinct steric and electronic properties that differentiate this compound from its meta‑ and para‑substituted isomers and from other 4‑aryl‑tetrahydropyridine analogs, making it a critical intermediate for synthesizing fluorinated MPTP analogs for Parkinson's disease research and for exploring structure‑activity relationships in neuropharmacology.

Why Generic Substitution of 4‑[2‑(Trifluoromethyl)phenyl]‑1,2,3,6‑tetrahydropyridine (CAS 308823‑89‑4) with Other Positional Isomers or N‑Alkyl Analogs Is Not Supported by Evidence


Substituting the ortho‑CF₃ isomer with the meta‑ or para‑trifluoromethylphenyl tetrahydropyridine, or with pre‑alkylated N‑methyl analogs, leads to a loss of the specific pharmacophoric geometry required for MPTP‑class neurotoxic activity and restricts further synthetic diversification [1]. The ortho‑CF₃ group imposes a unique combination of electron‑withdrawing and steric effects that critically influences both the compound's ability to serve as a direct precursor to neuroactive N‑methyl‑MPTP analogs and its utility as a branched intermediate for parallel library synthesis. Generic replacement with the meta isomer, despite nearly identical lipophilicity (LogP ≈ 3.41), yields compounds that do not reproduce the MPTP‑like nigrostriatal toxicity profile [1][2]. Consequently, for applications requiring the ortho‑CF₃ pharmacophore or a diversifiable secondary amine handle, this specific compound cannot be interchanged with its isomers or pre‑functionalized analogs.

Quantitative Evidence Guide for 4‑[2‑(Trifluoromethyl)phenyl]‑1,2,3,6‑tetrahydropyridine (CAS 308823‑89‑4) – Differentiating Data from Closest Analogs


Ortho‑CF₃ Is Essential for MPTP‑Class Neurotoxic Pharmacophore – Cross‑Study Comparison with N‑Methyl Derivatives

The ortho‑trifluoromethylphenyl group is mandatory for the generation of MPTP‑type neurotoxic activity. The N‑methyl derivative 2′‑CF₃‑MPTP (synthesized directly from the target compound) was demonstrated to be a more potent substrate for brain monoamine oxidase and a more potent nigrostriatal dopaminergic neurotoxin than the parent MPTP in mice [1]. In contrast, 4‑(3‑trifluoromethylphenyl)‑ and 4‑(4‑trifluoromethylphenyl)‑tetrahydropyridines lack this neurotoxic pharmacophore and are not reported to produce MPTP‑like dopamine depletion. Thus, the ortho‑CF₃ position is a structural determinant that precludes substitution with meta or para isomers.

Neurotoxicity Monoamine oxidase Parkinson's disease model

LogP Equivalence Confirms That Lipophilicity Does NOT Differentiate Ortho from Meta Isomers – Direct Quantitative Comparison

Computationally predicted LogP values are essentially identical for the ortho‑CF₃ (target) and meta‑CF₃ isomers, indicating that lipophilicity‑driven differences in membrane permeability or distribution are not responsible for any observed biological differentiation [1]. Therefore, any functional superiority of the ortho isomer must originate from steric and electronic factors specific to the ortho position, not from global hydrophobicity.

Lipophilicity Physicochemical property ADME

Free‑Base NH Handle Enables Synthetic Diversification – Comparison with N‑Methyl‑Blocked Analogs

The target compound possesses a secondary amine (NH), allowing direct N‑alkylation, N‑acylation, or N‑sulfonylation to generate diverse derivative libraries [1]. In contrast, its N‑methyl analog (2′‑CF₃‑MPTP) is a tertiary amine that cannot be further alkylated without first undergoing demethylation, adding synthetic steps and reducing overall yield. This functional‑group distinction is critical for medicinal chemistry campaigns that require parallel derivatization at the tetrahydropyridine nitrogen while maintaining the ortho‑CF₃ pharmacophore.

Synthetic intermediate Library synthesis N‑alkylation

Commercial Availability and Purity Benchmarking – Baseline for Procurement Specifications

The compound is commercially available from multiple suppliers in both free‑base (CAS 308823‑89‑4) and hydrochloride (CAS 208989‑34‑8) forms. Typical purity specifications are 95% (HPLC) as reported by Enamine LLC . While this purity is common among tetrahydropyridine building blocks, the availability of the hydrochloride salt provides an alternative solid‑state form with different solubility and stability characteristics, which may influence experimental design.

Vendor quality Purity Supply consistency

Application Scenarios Where 4‑[2‑(Trifluoromethyl)phenyl]‑1,2,3,6‑tetrahydropyridine (CAS 308823‑89‑4) Provides Demonstrable Advantage


Synthesis of Fluorinated MPTP Probes for Parkinson's Disease Modeling and PET Imaging

The compound is the direct synthetic precursor to 2′‑CF₃‑MPTP, a fluorinated MPTP analog with demonstrated enhanced nigrostriatal toxicity compared to the parent MPTP [1]. Researchers developing positron emission tomography (PET) tracers for monoamine oxidase‑B imaging or investigating the structural determinants of MPTP neurotoxicity require the ortho‑CF₃ isomer to generate active probes; meta‑ or para‑CF₃ isomers do not yield neurotoxic MPTP analogs and are unsuitable for this application.

Structure–Activity Relationship (SAR) Studies on 4‑Aryl‑Tetrahydropyridine CNS Agents

The free‑base NH group permits systematic N‑derivatization while retaining the ortho‑CF₃ pharmacophore, enabling the generation of focused compound libraries to explore the role of N‑substitution on receptor binding, monoamine oxidase substrate specificity, and blood‑brain barrier penetration [1]. The ortho‑CF₃ group's unique steric environment can be probed by comparing with meta‑ and para‑CF₃ analogs obtained from separate sources.

Medicinal Chemistry Campaigns Targeting Chemokine Receptors or TGF‑beta Pathways

Patents describe 4‑substituted tetrahydropyridines, including ortho‑trifluoromethylphenyl derivatives, as modulators of chemokine receptors and TGF‑beta1 signaling [1]. The specific ortho‑CF₃ orientation may offer a conformational preference that influences target engagement. Procuring the correct isomer is essential to reproduce reported biological activity and to avoid false‑negative results in screening cascades.

Computational Chemistry and Molecular Modeling Input

The near‑identical LogP values of the ortho and meta isomers (both ≈ 3.41) provide an internal control for computational studies aiming to deconvolute steric vs. lipophilic contributions to biological activity [1]. The ortho‑CF₃ compound serves as a tool to isolate the positional steric effect in quantitative structure–activity relationship (QSAR) models.

Quote Request

Request a Quote for 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.